Protirelin tartrate

Description

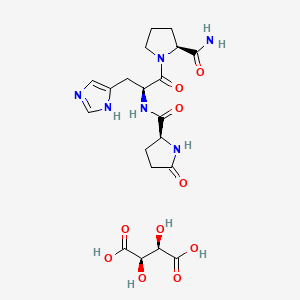

Structure

3D Structure of Parent

Properties

CAS No. |

53935-32-3 |

|---|---|

Molecular Formula |

C20H28N6O10 |

Molecular Weight |

512.5 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C16H22N6O4.C4H6O6/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10;5-1(3(7)8)2(6)4(9)10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25);1-2,5-6H,(H,7,8)(H,9,10)/t10-,11-,12-;1-,2-/m01/s1 |

InChI Key |

KPUAAIHTPMAPLR-GJAJEHNISA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N.C(C(C(=O)O)O)(C(=O)O)O |

Related CAS |

24305-27-9 (Parent) 87-69-4 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

Protirelin Tartrate: A Deep Dive into its Mechanism of Action in Central Nervous System Disorders

A Technical Guide for Researchers and Drug Development Professionals

Protirelin (B58367) tartrate, a synthetic analog of the endogenous neuropeptide Thyrotropin-Releasing Hormone (TRH), has garnered significant interest for its therapeutic potential in a range of central nervous system (CNS) disorders. Beyond its well-established endocrine role in the hypothalamic-pituitary-thyroid axis, protirelin exerts direct and potent effects on neuronal function. This technical guide provides an in-depth exploration of the core mechanisms of action of protirelin tartrate in the CNS, offering valuable insights for researchers, scientists, and drug development professionals.

Core Signaling Pathways of Protirelin in the CNS

Protirelin initiates its effects in the CNS by binding to specific G protein-coupled receptors (GPCRs), primarily the TRH receptor type 1 (TRH-R1) and type 2 (TRH-R2).[1][2][3][4] These receptors are predominantly coupled to the Gq/11 class of G proteins.[2][5] Activation of these receptors triggers a canonical signaling cascade that profoundly influences neuronal excitability and function.

The binding of protirelin to TRH receptors leads to the activation of phospholipase C (PLC).[2][5] PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, prompting the release of stored intracellular calcium (Ca2+).[5][6] The subsequent rise in cytosolic Ca2+ concentration, along with the action of DAG, activates Protein Kinase C (PKC), a key enzyme that phosphorylates a multitude of downstream protein targets, ultimately leading to diverse cellular responses.

While both TRH-R1 and TRH-R2 couple to the Gq/11 pathway, they exhibit distinct characteristics in terms of distribution, basal activity, and regulation, which likely contribute to the diverse effects of protirelin in different CNS regions.[1][2][3][4]

Comparative Analysis of TRH Receptor Subtypes

| Feature | TRH Receptor Type 1 (TRH-R1) | TRH Receptor Type 2 (TRH-R2) | References |

| Primary CNS Distribution | Hypothalamus, pituitary, brainstem | Cerebral cortex, hippocampus, amygdala, spinal cord | [1][3] |

| Basal Signaling Activity | Low | High | [1][7] |

| Internalization Rate | Slower | More rapid | [2][3][4] |

| Down-regulation | Less pronounced | Greater level of TRH-induced down-regulation | [2][3] |

| Proposed Primary Role | Neuroendocrine functions | Neuromodulatory effects | [2] |

Neuroprotective and Neuromodulatory Actions

A significant aspect of protirelin's mechanism of action in CNS disorders is its neuroprotective and neuromodulatory capabilities. These effects are mediated through a combination of its primary signaling pathway and interactions with other neurotransmitter systems.

Inhibition of Excitatory Neurotransmitter Release: Studies have demonstrated that protirelin can inhibit the release of excitatory amino acids, such as glutamate (B1630785) and aspartate.[8] This action is particularly relevant in conditions associated with excitotoxicity, such as seizures and neurodegenerative diseases.

Modulation of Neuronal Excitability: Protirelin directly influences neuronal excitability. In spinal motor neurons, it produces a slow-developing but persistent depolarization, leading to sustained action potential firing.[9] This effect is associated with a decrease in potassium conductance, which amplifies synaptic signals.

Therapeutic Implications in CNS Disorders

The multifaceted mechanism of action of this compound underlies its potential therapeutic utility in a variety of CNS disorders.

Depression

Clinical studies have investigated the antidepressant effects of protirelin. While the exact mechanism is not fully elucidated, it is hypothesized that protirelin's ability to modulate neurotransmitter systems and neuronal excitability contributes to its mood-elevating properties.

| Clinical Trial Outcome | Quantitative Data | References |

| Hamilton Depression Rating Scale (HDRS-17) | A reduction of ≥ 50% from baseline is considered a positive response. | [10][11] |

| Hormonal Responses in Depression | Depressed men show reduced TSH and prolactin responses to protirelin across various doses. | [12] |

Spinal Cord Injury

Preclinical and clinical evidence suggests that protirelin may have neuroprotective effects following spinal cord injury (SCI). Its ability to enhance neuronal survival and modulate excitability could contribute to functional recovery.

| Spinal Cord Injury Outcome Measure | Description |

| ASIA Motor Score | Assesses motor function in key muscle groups. |

| Lower Extremity Motor Score (LEMS) | A component of the ASIA score focusing on the lower limbs.[13] |

| Electrophysiological Measures | Includes motor evoked potentials (MEPs) and somatosensory evoked potentials (SEPs) to assess neural pathway integrity.[14] |

Epilepsy

Protirelin's anticonvulsant properties are linked to its ability to inhibit the release of excitatory neurotransmitters and modulate neuronal excitability.[8] This makes it a potential candidate for the treatment of certain types of seizures.

Experimental Protocols

In Vitro Assessment of Neuroprotection: Inhibition of Glutamate Release

This protocol outlines a method to assess the effect of protirelin on potassium-stimulated glutamate release from hippocampal slices.

1. Slice Preparation:

-

Sacrifice a rat and rapidly dissect the hippocampus in ice-cold, oxygenated Krebs-Ringer bicarbonate (KRB) buffer.

-

Prepare 400 µm thick transverse hippocampal slices using a vibratome.

2. Equilibration and Superfusion:

-

Equilibrate slices for 60-90 minutes in oxygenated KRB buffer at 34°C.

-

Transfer slices to a superfusion chamber and perfuse with oxygenated KRB buffer at a flow rate of 1 ml/min.

3. Experimental Procedure:

-

Collect baseline fractions of the superfusate for 10 minutes.

-

Switch to a high-potassium (50 mM K+) KRB buffer to induce depolarization and neurotransmitter release. Collect fractions for 5 minutes.

-

To test the effect of protirelin, pre-incubate slices with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 10-20 minutes before and during high-potassium stimulation.

4. Analysis:

-

Analyze the collected fractions for glutamate and aspartate concentrations using high-performance liquid chromatography (HPLC) with fluorescence detection.

-

Compare the amount of neurotransmitter released in the presence and absence of protirelin.

In Vivo Assessment of Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizure Model

This protocol describes a common method to evaluate the anticonvulsant effects of protirelin in rodents.

1. Animal Preparation:

-

Use adult male mice or rats, housed under standard laboratory conditions.

-

Allow animals to acclimatize to the testing environment.

2. Drug Administration:

-

Administer this compound or vehicle (e.g., saline) intraperitoneally (i.p.) or intravenously (i.v.) at various doses.

-

The timing of administration before PTZ injection should be based on the pharmacokinetic profile of protirelin.

3. Seizure Induction:

-

Administer a sub-convulsive or convulsive dose of Pentylenetetrazol (PTZ) (e.g., 35-85 mg/kg, s.c. or i.p.).[7][15][16][17][18]

-

Immediately after PTZ injection, place the animal in an observation chamber.

4. Behavioral Assessment:

-

Observe the animals for a set period (e.g., 30 minutes) and score the seizure severity using a standardized scale (e.g., Racine scale).

-

Record the latency to the first seizure and the duration of seizures.

5. Data Analysis:

-

Compare the seizure scores, latencies, and durations between the protirelin-treated and vehicle-treated groups.

Conclusion

This compound exhibits a complex and multifaceted mechanism of action within the central nervous system. Its primary signaling through Gq/11-coupled TRH receptors, leading to intracellular calcium mobilization and PKC activation, underpins its profound effects on neuronal excitability and function. Furthermore, its ability to modulate neurotransmitter systems contributes to its neuroprotective and potential therapeutic effects in a range of CNS disorders, including depression, spinal cord injury, and epilepsy. A thorough understanding of these core mechanisms is essential for the continued development and targeted application of protirelin and its analogs in the treatment of neurological and psychiatric conditions. Further research is warranted to fully elucidate the intricate downstream signaling pathways and the specific roles of TRH-R1 and TRH-R2 in mediating the diverse CNS effects of this promising therapeutic agent.

References

- 1. Rat TRH receptor type 2 exhibits higher basal signaling activity than TRH receptor type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRH-R2 exhibits similar binding and acute signaling but distinct regulation and anatomic distribution compared with TRH-R1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thyrotropin-releasing hormone receptors -- similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Thyrotropin-releasing hormone (protirelin) inhibits potassium-stimulated glutamate and aspartate release from hippocampal slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Mechanism of action of this compound (TRH-T) on spinal motor neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Validation of the 17-item Hamilton Depression Rating Scale definition of response for adults with major depressive disorder using equipercentile linking to Clinical Global Impression scale ratings: analysis of Pharmacogenomic Research Network Antidepressant Medication Pharmacogenomic Study (PGRN-AMPS) data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Validation of the 17-item Hamilton Depression Rating Scale definition of response for adults with major depressive disorder using equipercentile linking to Clinical Global Impression scale ratings: analysis of Pharmacogenomic Research Network Antidepressant Medication Pharmacogenomic Study (PGRN-AMPS) data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 13. Quantitative electrophysiological assessments as predictive markers of lower limb motor recovery after spinal cord injury: a pilot study with an adaptive trial design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrophysiological Outcome Measures in Spinal Cord Injury Clinical Trials: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]

- 16. meliordiscovery.com [meliordiscovery.com]

- 17. archepilepsy.org [archepilepsy.org]

- 18. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Protirelin Tartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protirelin, a synthetic analogue of the endogenous tripeptide thyrotropin-releasing hormone (TRH), is a critical neuroendocrine peptide that plays a pivotal role in the regulation of the hypothalamic-pituitary-thyroid (HPT) axis. Commercially available as Protirelin tartrate, this compound is utilized both as a diagnostic tool to assess pituitary and thyroid function and has been investigated for various therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and signaling pathways of this compound, intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Protirelin is a tripeptide with the sequence L-pyroglutamyl-L-histidyl-L-prolinamide. The N-terminal pyroglutamic acid, a cyclic lactam of glutamic acid, and the C-terminal prolinamide contribute to the molecule's stability and resistance to degradation by peptidases. This compound is the salt form of Protirelin with L-tartaric acid.

Table 1: Chemical Identification of Protirelin

| Identifier | Value |

| IUPAC Name | (2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

| Amino Acid Sequence | pGlu-His-Pro-NH₂ |

| Molecular Formula | C₁₆H₂₂N₆O₄ |

| Molecular Weight | 362.38 g/mol |

| CAS Number | 24305-27-9 |

| SMILES | C1C--INVALID-LINK--NC(=O)[C@@H]3CCC(=O)N3">C@HC(=O)N |

| InChI | InChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)/t10-,11-,12-/m0/s1 |

Table 2: Chemical Identification of this compound

| Identifier | Value |

| Molecular Formula | C₁₆H₂₂N₆O₄ · C₄H₆O₆ |

| Molecular Weight | 512.47 g/mol |

| CAS Number | 53935-32-3 (1:1 tartrate) |

Synthesis of this compound

The synthesis of Protirelin is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS), a well-established methodology that allows for the stepwise assembly of the peptide chain on an insoluble polymer support. This approach offers advantages in terms of ease of purification of intermediates and the potential for automation.

Experimental Protocol: Solid-Phase Peptide Synthesis of Protirelin

The following protocol is a representative example of how Protirelin can be synthesized using Fmoc-based SPPS.

1. Resin Preparation and First Amino Acid Attachment:

-

Resin: Rink Amide resin is a suitable solid support as it yields a C-terminal amide upon cleavage.

-

Procedure: The resin is swollen in a suitable solvent such as N,N-dimethylformamide (DMF). The first amino acid, Fmoc-L-Proline, is then coupled to the resin using a coupling agent like N,N'-Diisopropylcarbodiimide (DIC) and an activator such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure in DMF. The completion of the coupling reaction is monitored, for instance, by a Kaiser test.

2. Stepwise Elongation of the Peptide Chain:

-

Deprotection: The Fmoc protecting group from the N-terminus of the attached proline is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF.

-

Coupling of Subsequent Amino Acids: The next protected amino acid, Fmoc-L-Histidine(Trt)-OH (with a trityl protecting group on the imidazole (B134444) side chain), is activated and coupled to the deprotected proline residue on the resin. This deprotection-coupling cycle is repeated for the final amino acid, L-pyroglutamic acid.

3. Cleavage and Deprotection:

-

Once the tripeptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting group (Trt from histidine) is simultaneously removed. This is typically achieved by treating the resin with a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent side reactions.

4. Purification:

-

The crude Protirelin is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and washed.

-

Purification to a high degree of purity (>98%) is achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a gradient of acetonitrile (B52724) in water, both containing 0.1% TFA as an ion-pairing agent.

5. Formation of this compound:

-

The purified Protirelin free base is dissolved in a suitable solvent, and a stoichiometric amount of L-tartaric acid is added. The tartrate salt then precipitates or is obtained by lyophilization.

Table 3: Quantitative Data for a Representative Protirelin Synthesis

| Parameter | Value/Range |

| Starting Resin Loading | 0.5 - 1.0 mmol/g |

| Amino Acid Equivalents (per coupling) | 2 - 4 eq. |

| Coupling Reagent Equivalents (per coupling) | 2 - 4 eq. |

| Crude Peptide Yield (after cleavage) | 70 - 90% |

| Purity of Crude Peptide (by HPLC) | 60 - 80% |

| Final Purity (after RP-HPLC) | > 98% |

| Overall Yield of Purified Protirelin | 30 - 50% |

Synthesis Workflow

Signaling Pathway of Protirelin

Protirelin exerts its physiological effects by binding to the thyrotropin-releasing hormone receptor (TRH-R), a G-protein coupled receptor (GPCR) located on the surface of thyrotrope and lactotroph cells in the anterior pituitary gland. This interaction initiates a well-defined intracellular signaling cascade.

Upon binding of Protirelin to the TRH-R, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gαq/11. The activated Gαq/11 subunit then stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

IP₃ diffuses through the cytoplasm and binds

Pharmacokinetics and Pharmacodynamics of Protirelin in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Protirelin (B58367) (Thyrotropin-Releasing Hormone, TRH) in rodent models. The information is intended to support the design and execution of preclinical studies for endocrine, neurological, and other research applications.

Introduction

Protirelin is a synthetic tripeptide, structurally identical to the endogenous thyrotropin-releasing hormone (TRH).[1] Its primary physiological role is to stimulate the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland.[1] Beyond its endocrine functions, Protirelin acts as a neuromodulator in the central nervous system (CNS), influencing mood, behavior, and neuronal activity.[1][2] Rodent models are crucial for elucidating the mechanisms of action and preclinical efficacy of Protirelin and its analogs.

Pharmacokinetics of Protirelin in Rodent Models

Detailed pharmacokinetic data for Protirelin in rodent models is not extensively available in a consolidated format. The peptide has a very short half-life in human plasma, estimated to be between 5 and 6.5 minutes.[3][4] Studies on TRH analogs in rats provide some insight into the potential pharmacokinetic profile of Protirelin in rodents. For instance, the TRH analogs taltirelin (B1682926) and montirelin (B1676733) have reported plasma half-lives of 23.0 and 14.1 minutes, respectively, after intravenous administration in rats.[5] Another analog, montirelin, showed a much longer half-life of 38.1 hours after repeated intravenous administration in rats.[6] The oral bioavailability of TRH is generally poor.[7] However, a TRH analogue, rovatirelin, was found to have an oral bioavailability of 7.3% in rats.[8]

Table 1: Representative Pharmacokinetic Parameters of TRH Analogs in Rodents

| Compound | Species | Administration Route | Dose | T½ (min) | Bioavailability (%) | Reference |

| Taltirelin | Rat | Intravenous | 0.1-3 mg/kg | 23.0 | - | [5] |

| Montirelin | Rat | Intravenous | 0.1-3 mg/kg | 14.1 | - | [5] |

| Montirelin | Rat | Repeated Intravenous | Not Specified | 2286 (38.1 hours) | - | [6] |

| Rovatirelin | Rat | Oral | Not Specified | - | 7.3 | [8] |

Note: This table presents data for TRH analogs as a proxy due to the limited availability of specific pharmacokinetic data for Protirelin in rodents.

Pharmacodynamics of Protirelin in Rodent Models

Protirelin exerts its effects through binding to specific G protein-coupled receptors (GPCRs), primarily TRH-R1 and TRH-R2.[9] The subsequent signaling cascade involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] This pathway ultimately results in the release of intracellular calcium and activation of protein kinase C (PKC), triggering hormonal secretion and modulating neuronal activity.[1]

Endocrine Effects: The Hypothalamic-Pituitary-Thyroid (HPT) Axis

A primary pharmacodynamic effect of Protirelin is the stimulation of TSH release from the anterior pituitary.[10] This response is rapid, with TSH levels peaking approximately 20 to 30 minutes after intravenous administration and returning to baseline after about three hours in humans.[3] In rodent studies, a similar time course is expected.

Table 2: Dose-Response of Protirelin on TSH Release in Rodents (Conceptual)

| Species | Administration Route | Dose Range | Peak TSH Response | Reference |

| Rat | Intravenous | 1-10 µg/kg | Dose-dependent increase | [10] |

| Mouse | Intraperitoneal | Not Specified | Dose-dependent increase | [11] |

Central Nervous System (CNS) Effects

Protirelin exhibits a range of effects on the CNS, independent of its actions on the HPT axis. These include analeptic (arousal-promoting), antidepressant-like, and motor-activating effects.

Analeptic Effects: Protirelin has been shown to reverse barbiturate-induced sleep time in mice in a dose-dependent manner, demonstrating its arousal-promoting properties.[12]

Behavioral and Motor Effects: Studies in rats have shown that TRH analogs can improve learning and memory in maze tests, increase grooming activity, and enhance sexual behavior.[13] A TRH analog, taltirelin, has been shown to increase tonic and phasic tongue motor activity in rats, both when administered directly to the hypoglossal motoneuron pool and systemically.[14]

Hyperthermia: Intraperitoneal administration of Protirelin in Wistar rats induces a dose-dependent and temporary increase in body temperature.[1][15][16] This effect is thought to be mediated by the release of thyroid hormones.[15][16]

Table 3: Pharmacodynamic Effects of Protirelin in Rodent Models

| Effect | Species | Administration Route | Dose Range | Key Findings | Reference |

| TSH Stimulation | Rat | Intravenous | 1-10 µg/kg | Rapid, dose-dependent increase in plasma TSH. | [10] |

| Hyperthermia | Rat (Wistar) | Intraperitoneal | 1-20 mg/kg | Dose-dependent, temporary increase in rectal temperature. | [1][15][16] |

| Analeptic Effect | Mouse | Not Specified | Not Specified | Reversal of barbiturate-induced sleeping time. | [12] |

| Motor Activity | Rat | Intraperitoneal | 1 mg/kg (Taltirelin) | Increased tonic tongue motor activity across sleep-wake states. | [14] |

Experimental Protocols

TSH Stimulation Test in Rodents

This protocol is designed to assess the function of the hypothalamic-pituitary-thyroid axis in response to Protirelin.

Materials:

-

Protirelin

-

Sterile saline for injection

-

Anesthetic agent (e.g., isoflurane)

-

Blood collection supplies (e.g., microtubes with anticoagulant)

-

Centrifuge

Procedure:

-

Acclimatize animals to the experimental conditions.

-

Collect a baseline blood sample (T0) from the tail vein or saphenous vein.

-

Administer Protirelin intravenously at the desired dose (a starting dose of 1-10 µg/kg can be considered for rats).[10]

-

Collect subsequent blood samples at 20 and 60 minutes post-injection.[10]

-

Centrifuge blood samples to separate plasma or serum and store at -80°C until analysis.

-

Measure TSH and/or thyroid hormone (T4, T3) concentrations using appropriate immunoassay kits.[10]

TSH Stimulation Experimental Workflow

Induction of Hyperthermia in Rats

This protocol is used to study the central effects of Protirelin on body temperature.

Materials:

-

Protirelin

-

Sterile saline for injection

-

Rectal thermometer

Procedure:

-

Acclimatize male Wistar rats (200-250 g) to the housing and experimental conditions.[1]

-

Record the baseline rectal temperature of each rat.

-

Administer Protirelin intraperitoneally at doses of 1, 5, 10, or 20 mg/kg.[1] A control group should receive sterile saline.

-

Measure rectal temperature at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after injection.[1]

-

Monitor animals for any other behavioral changes.

Quantification of Protirelin in Rodent Plasma by LC-MS/MS (General Protocol)

This protocol provides a general framework for the quantification of Protirelin in rodent plasma. Specific parameters will require optimization.

Sample Preparation (Protein Precipitation):

-

To 100 µL of rat plasma, add an internal standard.

-

Add 300 µL of acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions (Representative):

-

Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient appropriate for peptide separation.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: To be determined by direct infusion of a Protirelin standard (e.g., monitoring the precursor ion and specific product ions).

General LC-MS/MS Workflow for Protirelin

Quantification of Protirelin by ELISA (General Protocol)

This is a general protocol for a competitive ELISA to measure Protirelin in serum.

Materials:

-

Protirelin standard

-

Protirelin-specific antibody (capture antibody)

-

Enzyme-labeled Protirelin (e.g., HRP-Protirelin)

-

Microplate pre-coated with a secondary antibody

-

Wash buffer

-

Substrate solution (e.g., TMB)

-

Stop solution

Procedure:

-

Prepare serial dilutions of the Protirelin standard and the unknown samples.

-

Add a fixed amount of Protirelin-specific antibody and the standard or sample to the wells of the microplate.

-

Incubate to allow the antibody to bind to the Protirelin in the sample/standard.

-

Add a fixed amount of enzyme-labeled Protirelin to each well. This will compete with the unlabeled Protirelin for binding to the antibody.

-

Incubate to allow the competitive binding to occur.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of Protirelin in the sample.

-

Add the stop solution to terminate the reaction.

-

Read the absorbance at the appropriate wavelength.

-

Construct a standard curve and determine the concentration of Protirelin in the unknown samples.

Signaling Pathway

Protirelin initiates its cellular effects by binding to the Thyrotropin-Releasing Hormone Receptor (TRH-R), a G protein-coupled receptor. This binding activates a Gq/11 protein, which in turn stimulates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The increased intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with Protirelin, such as the synthesis and release of TSH from pituitary thyrotrophs.

Protirelin Signaling Pathway

Conclusion

Protirelin demonstrates a rapid and potent pharmacodynamic profile in rodent models, primarily characterized by the stimulation of the HPT axis and various CNS effects. While comprehensive pharmacokinetic data for Protirelin in rodents is limited, studies on its analogs suggest a short to moderate half-life. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers designing and interpreting preclinical studies with Protirelin. Further research is warranted to fully characterize the pharmacokinetic profile of Protirelin in different rodent species and to develop and validate specific and sensitive analytical methods for its quantification.

References

- 1. Protirelin Acetate | Endogenous Metabolite | Thyroid hormone receptor(THR) | TargetMol [targetmol.com]

- 2. [Pharmacologic profile of protirelin tartrate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. [Pharmacokinetics and pharmacodynamics of protirelin (TRH) in man] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. addgene.org [addgene.org]

- 6. Pharmacokinetics of the new thyrotropin releasing hormone analogue montirelin hydrate. 2nd communication: distribution and transfer into the fetus and milk after a single intravenous administration and pharmacokinetics and enzyme induction after repeated intravenous administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intravenous and Intratracheal Thyrotropin Releasing Hormone and Its Analog Taltirelin Reverse Opioid-Induced Respiratory Depression in Isoflurane Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Non-clinical pharmacokinetic profiles of rovatirelin, an orally available thyrotropin-releasing hormone analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protirelin (thyrotropin-releasing hormone) in amyotrophic lateral sclerosis. The role of androgens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Dose-response studies with protirelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Glu2]TRH dose-dependently attenuates TRH-evoked analeptic effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Differential activating effects of thyrotropin-releasing hormone and its analog taltirelin on motor output to the tongue musculature in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Protirelin | THR | Endogenous Metabolite | TargetMol [targetmol.com]

In Vitro Effects of Protirelin on Pituitary Cell Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protirelin, a synthetic analog of Thyrotropin-Releasing Hormone (TRH), is a critical regulator of anterior pituitary function. Its interaction with pituitary cells, specifically thyrotrophs and lactotrophs, triggers a cascade of intracellular events culminating in the synthesis and secretion of Thyroid-Stimulating Hormone (TSH) and prolactin (PRL). This technical guide provides an in-depth overview of the in vitro effects of Protirelin on pituitary cell cultures, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in endocrinology, neuropharmacology, and drug development.

Introduction

Protirelin (pGlu-His-Pro-NH2) is a tripeptide that acts as a potent secretagogue for TSH and prolactin from the anterior pituitary gland.[1] Its primary mechanism of action involves binding to specific G protein-coupled receptors (GPCRs), known as TRH receptors (TRH-R), on the surface of pituitary cells.[2] This interaction initiates a well-defined signaling cascade that leads to the mobilization of intracellular calcium and the activation of protein kinase C, ultimately resulting in the exocytosis of hormone-containing granules.[2]

In vitro studies using primary pituitary cell cultures and pituitary-derived cell lines, such as the GH3 rat pituitary tumor cell line, have been instrumental in elucidating the molecular mechanisms of Protirelin action. These model systems allow for controlled investigations into dose-response relationships, secretion kinetics, and the intricate signaling networks that govern pituitary hormone release.

Data Presentation: Quantitative Effects of Protirelin on Hormone Secretion

The following tables summarize quantitative data from various in vitro studies on the effects of Protirelin on TSH and prolactin secretion from pituitary cell cultures. It is important to note that the absolute values and potencies can vary depending on the cell type (primary culture vs. cell line), species of origin, and specific experimental conditions.

| Protirelin (TRH) Concentration | Cell Type | Hormone Measured | Effect | Reference |

| 10 ng/mL | GH3 rat pituitary tumor cells | Prolactin | 450% increase in intracellular prolactin after 48 hours | [3] |

| 10⁻¹⁰ M - 10⁻⁷ M | Primary ovine pituitary cells | Prolactin | Dose-dependent stimulation of prolactin secretion | [3] |

| ~2.5 x 10⁻⁹ M (ED₅₀) | Primary ovine pituitary cells | Prolactin | Half-maximal effective concentration for prolactin release | [3] |

| 10⁻⁸ M (maximally effective) | Primary ovine pituitary cells | Prolactin | 5- to 10-fold stimulation over basal release | [3] |

| 1 µM | GH3 cells | Prolactin | Release of 64 ng of prolactin from 40 x 10⁶ cells |

Table 1: Dose-Response Effects of Protirelin on Prolactin Secretion in Vitro. This table presents the dose-dependent effects of Protirelin on prolactin secretion from different pituitary cell culture models.

| Time Point | Protirelin (TRH) Concentration | Cell Type | Hormone Measured | Effect | Reference |

| 15 minutes | Maximally effective concentration | Primary ovine pituitary cells | Prolactin | Peak secretory response | [3] |

| 20-30 minutes | 500 µg (in vivo) | Human | TSH | Peak TSH levels in serum | [1] |

| 48 hours | 10 ng/mL | GH3 rat pituitary tumor cells | Prolactin | Sustained increase in intracellular prolactin | [3] |

Table 2: Time-Course of Protirelin-Stimulated Hormone Release in Vitro. This table outlines the temporal dynamics of hormone release following Protirelin stimulation in pituitary cell cultures.

Signaling Pathways

Protirelin initiates its effects by binding to the TRH receptor, a member of the Gq/11 family of G protein-coupled receptors. This binding triggers a cascade of intracellular events, as depicted in the following diagrams.

Protirelin Signaling Pathway

Caption: Protirelin signaling cascade in pituitary cells.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the in vitro effects of Protirelin.

Primary Pituitary Cell Culture

This protocol describes the isolation and culture of primary anterior pituitary cells.

Materials:

-

Anterior pituitary glands from the desired species (e.g., rat, ovine)

-

Hanks' Balanced Salt Solution (HBSS), sterile

-

Collagenase (Type I or II)

-

DNase I

-

Fetal Bovine Serum (FBS)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with antibiotics (penicillin/streptomycin)

-

Cell culture plates

Procedure:

-

Aseptically remove anterior pituitary glands and place them in ice-cold HBSS.

-

Mince the tissue into small fragments using sterile scalpels.

-

Transfer the minced tissue to a solution of collagenase and DNase I in HBSS and incubate at 37°C with gentle agitation for 30-60 minutes.

-

Gently triturate the tissue suspension with a pipette to aid in cell dispersion.

-

Add FBS to inactivate the collagenase.

-

Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.

-

Centrifuge the cell suspension at low speed (e.g., 200 x g) for 5 minutes.

-

Resuspend the cell pellet in complete culture medium (DMEM with FBS and antibiotics).

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the cells at the desired density in cell culture plates and incubate at 37°C in a humidified atmosphere with 5% CO₂.

GH3 Cell Culture

This protocol outlines the standard procedure for culturing the GH3 rat pituitary tumor cell line.

Materials:

-

GH3 cells (e.g., from ATCC)

-

Ham's F-12K Medium

-

Horse Serum

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks or plates

Procedure:

-

Maintain GH3 cells in Ham's F-12K medium supplemented with 15% horse serum and 2.5% FBS.

-

Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

For subculturing, aspirate the medium and wash the cells with sterile PBS.

-

Add a small volume of Trypsin-EDTA to detach the cells from the flask surface.

-

Incubate for a few minutes at 37°C until the cells detach.

-

Neutralize the trypsin with complete growth medium.

-

Centrifuge the cells, resuspend the pellet in fresh medium, and re-plate at the desired density.

Hormone Stimulation Assay

This protocol describes a typical experiment to measure hormone release from pituitary cell cultures following Protirelin stimulation.

Materials:

-

Cultured primary pituitary cells or GH3 cells

-

Serum-free culture medium

-

Protirelin (TRH) stock solution

-

Multi-well cell culture plates

Procedure:

-

Plate cells in multi-well plates and allow them to adhere and grow to the desired confluency.

-

Prior to stimulation, replace the growth medium with serum-free medium and incubate for a defined period (e.g., 1-2 hours) to establish a baseline.

-

Prepare serial dilutions of Protirelin in serum-free medium.

-

Remove the serum-free medium from the cells and add the different concentrations of Protirelin. Include a vehicle control (medium without Protirelin).

-

Incubate the cells with Protirelin for the desired time points (e.g., for time-course experiments: 5, 15, 30, 60 minutes; for dose-response experiments: a fixed time point, such as 30 minutes).

-

At the end of the incubation, collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cellular debris.

-

Store the supernatant at -20°C or -80°C until hormone analysis.

Hormone Quantification by Radioimmunoassay (RIA)

This protocol provides a general outline for measuring TSH or prolactin concentrations in cell culture supernatants using a competitive radioimmunoassay.

Materials:

-

Cell culture supernatants

-

Hormone standards (TSH or prolactin)

-

Specific primary antibody against the hormone of interest

-

Radiolabeled hormone (e.g., ¹²⁵I-TSH or ¹²⁵I-prolactin)

-

Secondary antibody (precipitating antibody) or other separation agent (e.g., protein A/G beads)

-

Assay buffer

-

Polypropylene assay tubes

-

Gamma counter

Procedure:

-

Set up assay tubes for standards, controls, and unknown samples.

-

Pipette a defined volume of assay buffer into all tubes.

-

Add known concentrations of the hormone standard to the standard tubes and the unknown samples to their respective tubes.

-

Add the primary antibody to all tubes except the "total counts" and "non-specific binding" tubes.

-

Vortex and incubate at room temperature or 4°C for a specified period (e.g., 12-24 hours).

-

Add the radiolabeled hormone to all tubes.

-

Vortex and incubate again for a specified period (e.g., 12-24 hours).

-

Add the secondary antibody or other precipitating agent to all tubes except the "total counts" tube to separate the antibody-bound hormone from the free hormone.

-

Incubate to allow for precipitation.

-

Centrifuge the tubes to pellet the antibody-bound complex.

-

Decant the supernatant.

-

Measure the radioactivity in the pellet using a gamma counter.

-

Generate a standard curve by plotting the percentage of bound radioactivity against the hormone concentration of the standards.

-

Determine the hormone concentration in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.

Western Blot Analysis of ERK Phosphorylation

This protocol details the detection of phosphorylated ERK (p-ERK), a key downstream signaling molecule in the Protirelin pathway.

Materials:

-

Cultured pituitary cells treated with Protirelin

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-ERK and anti-total-ERK)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

After Protirelin stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying the effects of Protirelin on pituitary cell cultures.

Caption: Experimental workflow for Protirelin studies.

Conclusion

In vitro pituitary cell culture systems are indispensable tools for dissecting the cellular and molecular actions of Protirelin. This technical guide has provided a comprehensive overview of the quantitative effects, signaling pathways, and detailed experimental protocols relevant to the study of Protirelin in this context. The data and methodologies presented here serve as a valuable resource for researchers and drug development professionals, facilitating a deeper understanding of pituitary physiology and the development of novel therapeutics targeting the hypothalamic-pituitary axis.

References

- 1. drugs.com [drugs.com]

- 2. Studies of TRH-induced prolactin secretion and its inhibition by dopamine, using ovine pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thyrotropin-releasing Hormone Stimulation of Prolactin Release from Clonal Rat Pituitary Cells: EVIDENCE FOR ACTION INDEPENDENT OF EXTRACELLULAR CALCIUM - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Neuroendocrine Pioneer: A Technical Guide to the Discovery and History of Protirelin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protirelin (B58367) (L-pyroglutamyl-L-histidyl-L-prolinamide) is a synthetic tripeptide identical to the endogenous thyrotropin-releasing hormone (TRH). Its discovery marked a pivotal moment in endocrinology, establishing the first link between the hypothalamus and the pituitary gland's hormonal regulation. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental methodologies associated with Protirelin. It is designed to serve as a detailed resource for professionals in biomedical research and drug development, offering insights into the foundational experiments that characterized this important neurohormone analog.

A Landmark Discovery: The History of TRH and the Synthesis of Protirelin

The journey to understanding the hypothalamic-pituitary-thyroid (HPT) axis was a decades-long endeavor. The concept of a "thyrotropic factor" residing in the pituitary gland emerged in the early 20th century. However, it was the groundbreaking work of two independent research groups, led by Andrew V. Schally and Roger Guillemin, that culminated in the isolation and characterization of thyrotropin-releasing hormone (TRH) in 1969. This monumental achievement, which required the processing of millions of sheep and pig hypothalami, definitively proved that the brain directly controls pituitary hormone secretion. For their discoveries concerning the peptide hormone production of the brain, Schally and Guillemin were jointly awarded the Nobel Prize in Physiology or Medicine in 1977.

The determination of TRH's simple tripeptide structure, pyroglutamyl-histidyl-proline amide, quickly led to its chemical synthesis. The synthetic version, named Protirelin, became widely available for research and clinical use.[1][2] Protirelin's primary and most well-established application is as a diagnostic agent to assess the functionality of the HPT axis through the TRH stimulation test.[3][4] Beyond its endocrine role, Protirelin has been investigated for various potential therapeutic applications in the central nervous system, including in depression and spinal cord injury, owing to the widespread distribution of TRH receptors in the brain.[2][5]

Mechanism of Action: The TRH Receptor Signaling Cascade

Protirelin exerts its physiological effects by mimicking endogenous TRH and binding to the thyrotropin-releasing hormone receptor (TRH-R), a G-protein coupled receptor (GPCR) located on the surface of thyrotroph cells in the anterior pituitary gland.[2] This binding event initiates a well-defined intracellular signaling cascade, leading to the synthesis and secretion of thyroid-stimulating hormone (TSH).

The primary signaling pathway activated by Protirelin is the Gq/11 pathway:

-

Receptor Activation: Protirelin binds to the TRH-R, inducing a conformational change.

-

G-Protein Coupling: The activated receptor couples to and activates the heterotrimeric G-protein, Gq/11.

-

PLC Activation: The α-subunit of Gq/11 activates phospholipase C (PLC).

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

PKC Activation: The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC).

-

TSH Secretion: The elevated intracellular Ca2+ levels and the activation of PKC-dependent pathways culminate in the fusion of TSH-containing vesicles with the cell membrane and the subsequent secretion of TSH into the bloodstream.

Quantitative Data

The biological activity of Protirelin and its analogs is quantified through various in vitro and in vivo assays. Key parameters include binding affinity (Kd or Ki) to the TRH receptor, the concentration required for half-maximal TSH release (EC50), and pharmacokinetic properties.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (IC50) | |||

| Protirelin (TRH) | 36 nM | Human TRH-R in HEK293 cells | [6] |

| Taltirelin (analog) | 910 nM | Human TRH-R in HEK293 cells | [6] |

| [³H]MeTRH (radioligand) | 3.5 nM (Kd) | Sheep anterior pituitary | [7] |

| Functional Potency (EC50) | |||

| Protirelin (TRH) | 5.0 nM (for Ca²⁺ release) | Human TRH-R in HEK293 cells | [6] |

| Protirelin (TRH) | 3.9 nM (for IP1 production) | Human TRH-R in HEK293 cells | [8] |

| Taltirelin (analog) | 36 nM (for Ca²⁺ release) | Human TRH-R in HEK293 cells | [6] |

| Taltirelin (analog) | 150 nM (for IP1 production) | Human TRH-R in HEK293 cells | [8] |

| Human Pharmacokinetics (Intravenous) | |||

| Administration Dose | 200 µg | Healthy adult volunteers | [9] |

| Time to Peak (Tmax) | 2 minutes | Healthy adult volunteers | [9] |

| Peak Concentration (Cmax) | 13,400 ± 1,020 fmol/mL | Healthy adult volunteers | [9] |

| Elimination Half-life (t½) | ~5 minutes | Normal subjects | [4] |

| Elimination Half-life (t½) | 6.5 minutes | Healthy adult volunteers | [9] |

Detailed Experimental Protocols

The characterization of Protirelin and its analogs relies on a suite of established experimental procedures. Below are detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of Protirelin

This protocol outlines a representative Fmoc (9-fluorenylmethyloxycarbonyl)-based solid-phase synthesis of Protirelin (pGlu-His-Pro-NH₂).

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in dimethylformamide (DMF) for 1-2 hours.

-

First Amino Acid Coupling (Proline):

-

Remove the Fmoc protecting group from the resin by treating with 20% piperidine (B6355638) in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF.

-

In a separate vessel, activate Fmoc-Pro-OH (3 equivalents) with a coupling agent like HCTU (3 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

Wash the resin with DMF.

-

-

Second Amino Acid Coupling (Histidine):

-

Repeat the Fmoc deprotection step with 20% piperidine in DMF.

-

Wash the resin with DMF.

-

Couple the next amino acid, Fmoc-His(Trt)-OH (3 eq.), using the same activation and coupling procedure as in step 2. The trityl (Trt) group protects the imidazole (B134444) side chain of histidine.

-

Wash the resin with DMF.

-

-

Third Amino Acid Coupling (Pyroglutamic Acid):

-

Repeat the Fmoc deprotection step.

-

Wash the resin with DMF.

-

Couple pyroglutamic acid (pGlu) (3 eq.) using the same activation and coupling procedure.

-

Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and dry under vacuum.

-

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes the side-chain protecting group from histidine.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

-

Purification and Analysis:

-

Dry the crude peptide pellet.

-

Dissolve the peptide in a water/acetonitrile mixture.

-

Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

Competitive Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of Protirelin for the TRH receptor using a competitive binding assay with a radiolabeled ligand, such as [³H]MeTRH.

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human TRH receptor (e.g., HEK293 cells). Homogenize the cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Assay Setup: Perform the assay in a 96-well plate.

-

Total Binding: Add assay buffer, membrane preparation, and a fixed concentration of [³H]MeTRH (e.g., 3-4 nM).

-

Non-specific Binding: Add assay buffer, membrane preparation, [³H]MeTRH, and a high concentration of unlabeled TRH (e.g., 10 µM) to saturate the receptors.

-

Competition: Add assay buffer, membrane preparation, [³H]MeTRH, and varying concentrations of unlabeled Protirelin.

-

-

Incubation: Incubate the plate at 37°C for 1 hour to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding at each concentration of Protirelin by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of Protirelin.

-

Determine the IC50 value (the concentration of Protirelin that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro TSH Release Assay

This protocol describes a method to measure Protirelin-stimulated TSH release from rat pituitary tumor cells (GH3 cells), which endogenously express the TRH receptor.

-

Cell Culture: Culture GH3 cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

-

Cell Plating: Seed the GH3 cells into 24-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.

-

Stimulation:

-

Wash the cells with a serum-free medium or a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer).

-

Add fresh serum-free medium containing various concentrations of Protirelin to the wells. Include a negative control (medium only).

-

Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C.

-

-

Sample Collection: After incubation, carefully collect the supernatant (cell culture medium) from each well. This supernatant contains the secreted TSH.

-

TSH Quantification (ELISA):

-

Use a commercially available ELISA kit for rat TSH.

-

Coat a 96-well plate with a TSH capture antibody.

-

Add the collected supernatants and TSH standards to the wells and incubate.

-

Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Wash again and add a substrate (e.g., TMB) that produces a colorimetric signal in the presence of the enzyme.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the TSH standards against their known concentrations.

-

Determine the concentration of TSH in each supernatant sample by interpolating their absorbance values on the standard curve.

-

Plot the concentration of secreted TSH against the log concentration of Protirelin to generate a dose-response curve and determine the EC50 value.

-

Clinical TRH Stimulation Test

This is a diagnostic procedure to assess the pituitary's TSH reserve.[4][10][11]

-

Patient Preparation: The patient should be in a resting, supine position. Fasting is not typically required.[3]

-

Baseline Sample: An intravenous (IV) cannula is inserted, and a baseline blood sample is drawn to measure the basal TSH level.

-

Protirelin Administration: A standard dose of Protirelin (typically 200-500 µg for adults) is administered as an intravenous bolus over 15-30 seconds.[4]

-

Post-Stimulation Samples: Blood samples are drawn at specific time points after the injection, most commonly at 30 minutes, and sometimes also at 15, 60, and 90 minutes, to measure the TSH response.

-

Monitoring: The patient's blood pressure should be monitored before and at frequent intervals for the first 15 minutes after administration, as transient changes can occur.[4]

-

Interpretation of Results:

-

Normal Response: A prompt rise in TSH, typically peaking around 30 minutes post-injection. A normal response in euthyroid individuals is generally considered an increase of at least 2.0 µU/mL above baseline.[4]

-

Primary Hypothyroidism: An exaggerated and sustained TSH response, due to the lack of negative feedback from thyroid hormones.

-

Secondary (Pituitary) Hypothyroidism: A blunted or absent TSH response, indicating the pituitary's inability to secrete TSH.

-

Tertiary (Hypothalamic) Hypothyroidism: A delayed TSH response, as the pituitary is functional but has not been adequately stimulated by endogenous TRH.[12]

-

Experimental and Logical Workflows

Conclusion

The discovery and synthesis of Protirelin as a TRH analog was a seminal event in neuroendocrinology, providing a powerful tool to dissect the intricate communication between the brain and the endocrine system. Its well-defined mechanism of action and robust physiological response have solidified its role as an indispensable diagnostic agent. The experimental protocols detailed in this guide represent the foundational techniques that have enabled the characterization of Protirelin and continue to be relevant for the development and evaluation of new TRH analogs with potential therapeutic applications. This guide serves as a comprehensive technical resource, consolidating historical context, quantitative data, and detailed methodologies for researchers and clinicians working with this pioneering neurohormone.

References

- 1. Protirelin | C16H22N6O4 | CID 638678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is Protirelin used for? [synapse.patsnap.com]

- 3. Protirelin (intravenous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. Thyrotropin Releasing Hormone TRH: Package Insert / Prescribing Info [drugs.com]

- 5. New Efforts to Demonstrate the Successful Use of TRH as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. Preparation of 3H-[3-M3-His2]TRH as an improved ligand for TRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor [frontiersin.org]

- 9. [Pharmacokinetics and pharmacodynamics of protirelin (TRH) in man] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nrl.testcatalog.org [nrl.testcatalog.org]

- 11. The TRH test provides valuable information in the diagnosis of central hypothyroidism in patients with known pituitary disease and low T4 levels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lupindiagnostics.com [lupindiagnostics.com]

Protirelin Tartrate: A Technical Guide to Receptor Binding Affinity and Specificity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the receptor binding characteristics of protirelin (B58367) tartrate, a synthetic analogue of the endogenous tripeptide, thyrotropin-releasing hormone (TRH).[1] Protirelin is a critical diagnostic tool for assessing the function of the hypothalamic-pituitary-thyroid axis and is also explored for its neuropharmacological effects.[1][2] A comprehensive understanding of its receptor binding affinity and specificity is paramount for its application in research and clinical settings.

Primary Target Receptor: Thyrotropin-Releasing Hormone Receptor (TRH-R)

Protirelin exerts its physiological effects by binding to the thyrotropin-releasing hormone receptor (TRH-R), a member of the G protein-coupled receptor (GPCR) superfamily.[2] While multiple subtypes have been identified in some species (e.g., TRH-R1 and TRH-R2 in mice), in humans, the TRH-R1 is the primary designated type.[3] These receptors are most prominently located on thyrotroph cells in the anterior pituitary gland but are also distributed throughout the central nervous system, mediating a range of neurological effects.[1][2]

Receptor Binding Affinity

The binding affinity of protirelin (TRH) to its receptor is typically characterized by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). These values are inversely proportional to binding affinity, meaning a lower value indicates a stronger interaction between the ligand and the receptor. The following tables summarize key binding and functional potency data from various studies.

Table 1: Protirelin (TRH) Receptor Binding Affinity

| Ligand | Receptor | Species | Assay Type | Parameter | Value (nM) | Reference |

| TRH | TRH-R1 | Human | Displacement of [3H]N(1)-Me-His-TRH | Ki | 20 | --INVALID-LINK-- |

| TRH | TRH-R1 | Mouse | Binding to AtT-20 mouse pituitary tumor cells | Ki | 10 | --INVALID-LINK-- |

| TRH | TRH-R1 | Mouse | Binding to AtT-20 mouse pituitary tumor cells | Ki | 23 | --INVALID-LINK-- |

| TRH | TRH-R1 | Mouse | Displacement of [3H]-Me-His-TRH | IC50 | 26 | --INVALID-LINK-- |

| TRH | TRH-R1 | Mouse | Displacement of [3H]-1-MeHis-TRH | IC50 | 2.6 | --INVALID-LINK-- |

Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY database.[4]

Table 2: Protirelin (TRH) Functional Potency

| Ligand | Receptor | Species | Assay Type | Parameter | Value (nM) | Reference |

| TRH | TRH-R1 | Human | CREB-luciferase reporter activity | EC50 | 3 | --INVALID-LINK-- |

| TRH | TRH-R1 | Mouse | IP1 formation | EC50 | 3.2 | --INVALID-LINK-- |

| Protirelin | TRH-R1 | Mouse | Intracellular Ca2+ level induction | EC50 | 1 | --INVALID-LINK-- |

Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY and BindingDB databases.[4][5]

Receptor Specificity and Off-Target Binding

Protirelin is considered a highly specific ligand for the TRH receptor. Its well-defined physiological role in stimulating TSH and prolactin release is mediated exclusively through this receptor.[1][6] Neuropharmacological effects, such as impacts on motor function and mood, are also attributed to the activation of TRH receptors within the central nervous system.[2]

While comprehensive off-target screening data against a broad panel of receptors is not widely published, the focused and predictable in vivo effects of protirelin strongly suggest a high degree of specificity. The primary mechanism of action remains its potent agonism at the TRH receptor, with minimal evidence of significant interactions with other receptor systems at therapeutic concentrations.

Experimental Protocols

The determination of receptor binding affinity is typically achieved through radioligand binding assays. Below is a detailed methodology for a competitive binding assay to determine the Ki of a test compound, such as protirelin tartrate, for the TRH receptor.

Radioligand Competition Binding Assay Protocol

1. Membrane Preparation:

-

Culture cells expressing the TRH receptor (e.g., HEK293-TRHR1 or pituitary-derived cell lines like AtT-20) to high confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 10 mM Tris-HCl, 5 mM EDTA, with protease inhibitors, pH 7.4).[7]

-

Homogenize the cell suspension using a Dounce or polytron homogenizer on ice.[7]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20-30 minutes at 4°C) to pellet the cell membranes.[7][8]

-

Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a storage buffer (e.g., 50 mM Tris-HCl, 10% sucrose) and determine the protein concentration using a BCA or Bradford assay.

2. Competition Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and various concentrations of the competitor compound (protirelin).

-

Total Binding Wells: Add assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).

-

NSB Wells: Add a high concentration of unlabeled TRH (e.g., 10 µM) to saturate all specific binding sites.[9]

-

Competitor Wells: Add serial dilutions of this compound.

-

Add a fixed concentration of a suitable radioligand (e.g., [3H]-TRH or [3H]-Me-TRH) to all wells. The concentration should ideally be at or below the Kd of the radioligand for the receptor.

-

Initiate the binding reaction by adding the diluted membrane preparation (e.g., 20-50 µg of protein per well) to all wells.[7][8]

-

Incubate the plate for a predetermined time to reach equilibrium (e.g., 60-90 minutes) at a specific temperature (e.g., 25-30°C) with gentle agitation.[7][8]

3. Separation and Detection:

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), trapping the membranes with bound radioligand.[7][8]

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]

-

Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.[8]

4. Data Analysis:

-

Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the total binding and competitor wells.

-

Plot the specific binding as a function of the log concentration of the competitor (protirelin).

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of protirelin that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is its dissociation constant.[8]

Signaling Pathways

Upon binding of protirelin to the TRH-R, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gq/11. This initiates a well-characterized intracellular signaling cascade:

-

G Protein Activation: The activated Gαq subunit dissociates from the Gβγ dimer and activates the enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

-

Downstream Effects:

-

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3]

-

DAG remains in the plasma membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

-

-

Cellular Response: The elevation of intracellular calcium and activation of PKC lead to the downstream cellular responses, most notably the synthesis and secretion of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary.

References

- 1. What is Protirelin used for? [synapse.patsnap.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRH | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. BindingDB PrimarySearch_ki [bindingdb.org]

- 6. Dose-response studies with protirelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. chem.uwec.edu [chem.uwec.edu]

The Neurotrophic Potential of Protirelin: A Technical Guide for Researchers

An In-depth Examination of Protirelin's Neurotrophic Effects and Signaling Mechanisms in Neuronal Cell Lines

Protirelin, a synthetic version of the endogenous tripeptide Thyrotropin-Releasing Hormone (TRH), is increasingly recognized for its significant neurotrophic and neuroprotective properties, independent of its well-known endocrine functions.[1][2] This technical guide provides a comprehensive overview of the mechanisms of action, key experimental findings, and detailed protocols for researchers, scientists, and drug development professionals investigating the therapeutic potential of Protirelin in the context of neurodegenerative diseases and neuronal injury.

Introduction to Protirelin's Neurotrophic Activity

Protirelin, or TRH, exerts a variety of effects on the central nervous system (CNS) that extend beyond its role in the hypothalamic-pituitary-thyroid axis.[1][2] Research has demonstrated its ability to promote neuronal survival, stimulate neurite outgrowth, and protect neurons from various insults, including glutamate-induced excitotoxicity and oxidative stress.[1][3][4] These neuroprotective actions are implicated in a range of neurological conditions, including Alzheimer's disease, Parkinson's disease, epilepsy, and traumatic brain injury.[1][3][4] The cellular mechanisms underlying these effects are multifaceted, involving the activation of key intracellular signaling cascades that regulate cell survival and growth.

Signaling Pathways Activated by Protirelin

Protirelin initiates its neurotrophic effects by binding to its specific G protein-coupled receptors (GPCRs), TRH-R1 and TRH-R2, which are distributed throughout the brain, including in the hippocampus and amygdala.[5][6] This binding triggers a cascade of intracellular events, primarily through the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][7] These second messengers, in turn, modulate intracellular calcium levels and activate Protein Kinase C (PKC), subsequently influencing downstream signaling pathways critical for neuronal survival and function.[6][7][8]

Two major signaling pathways have been identified as central to Protirelin's neuroprotective actions: the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK)1/2 pathway.[3][4][9]

Caption: Protirelin signaling cascade leading to neuroprotection.

Studies have shown that the neuroprotective effect of TRH against glutamate-induced toxicity in hippocampal neurons is mediated by the PI3K/AKT pathway and requires new protein synthesis.[3][4] Inhibition of PI3K with LY294002 completely blocks the protective effects of TRH, while inhibition of the MAPK/ERK1/2 pathway with U0126 does not.[3][4] However, other studies suggest the involvement of the MAPK/ERK1/2 pathway in the downstream effects of TRH receptor activation.[9][10]

Quantitative Data on Neurotrophic Effects

The neuroprotective and neurotrophic effects of Protirelin and its analogs have been quantified in various neuronal cell line models. The following tables summarize key findings from published studies.

Table 1: Neuroprotective Effects of Protirelin Analogs on Cell Viability

| Cell Line | Toxin/Insult | Treatment | Concentration | Outcome | Reference |

| SH-SY5Y | MPP+ (100 µM) | Taltirelin | 5 µM | Increased cell viability by 11.06% | [9] |

| SH-SY5Y | Rotenone (25 µM) | Taltirelin | 5 µM | Increased cell viability by 19.26% | [9] |

| SH-SY5Y | Rotenone (50 µM) | Taltirelin | 5 µM | Increased cell viability by 23.78% | [9] |

| Primary Midbrain Neurons | MPP+ (10 µM) | Taltirelin | 5 µM | Increased cell viability from 68.99% to 81.17% of control | [9] |

| Primary Midbrain Neurons | Rotenone (1 µM) | Taltirelin | 5 µM | Increased cell viability from 52.45% to 71.93% of control | [9] |

Table 2: Effects of Protirelin Analogs on Apoptosis and Oxidative Stress

| Cell Line | Toxin/Insult | Treatment | Concentration | Outcome | Reference |

| SH-SY5Y | MPP+ (1000 µM) | Taltirelin | 5 µM | Reduced ROS generation by 19.83% | [9] |

| SH-SY5Y | Rotenone (50 µM) | Taltirelin | 5 µM | Reduced ROS generation by 38.65% | [9] |

| SH-SY5Y | MPP+ (100 µM) | Taltirelin | 5 µM | Decreased nuclear condensation by 46.37% | [9] |

| SH-SY5Y | Rotenone (25 µM) | Taltirelin | 5 µM | Decreased nuclear condensation by 36.52% | [9] |

| SH-SY5Y | Rotenone (50 µM) | Taltirelin | 5 µM | Decreased nuclear condensation by 42.99% | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the neurotrophic effects of Protirelin.

Cell Viability and Cytotoxicity Assays

Objective: To quantify the protective effect of Protirelin on neuronal cell viability against a toxic insult.

Caption: Workflow for cell viability and cytotoxicity assays.

A. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) [9][11]

This colorimetric assay measures the metabolic activity of viable cells.

-

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

96-well culture plates

-

Protirelin or its analog (e.g., Taltirelin)

-

Neurotoxin (e.g., MPP+, Rotenone)

-

MTT solution (5 mg/ml in PBS)

-

DMSO

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of Protirelin for a specified time (e.g., 2 hours).[9]

-

Introduce the neurotoxin and incubate for the desired period (e.g., 24 hours).[9]

-

Add 20 µl of MTT solution to each well and incubate for 3 hours at 37°C.[9]

-

Aspirate the medium and add 150 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]

-

Measure the absorbance at 570 nm using a microplate reader.[9]

-

Calculate cell viability as a percentage of the control (untreated) cells.[9]

-

B. LDH Release Assay (Lactate Dehydrogenase) [3][11]

This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.

-

Materials:

-

Neuronal cell line

-

96-well culture plates

-

Protirelin

-

Neurotoxin

-

LDH cytotoxicity assay kit

-

-

Protocol:

-

Follow steps 1-3 from the MTT assay protocol.

-

Collect the cell culture supernatant.

-

Perform the LDH assay according to the manufacturer's instructions. This typically involves incubating the supernatant with a reaction mixture that leads to a color change proportional to the amount of LDH released.

-

Measure the absorbance at the recommended wavelength.

-